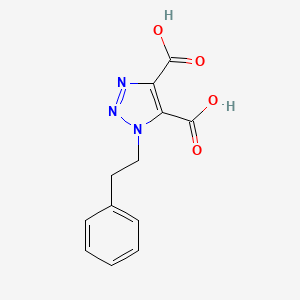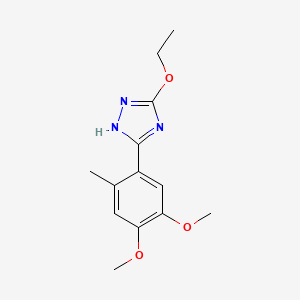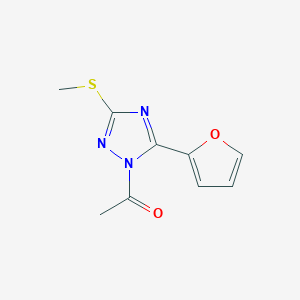![molecular formula C11H6F2N4 B12912878 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-90-5](/img/structure/B12912878.png)
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a valuable target for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline and 2-chloro-3-nitropyridine.
Formation of 2,4-Difluorophenylhydrazine: 2,4-Difluoroaniline is diazotized and then reduced to form 2,4-difluorophenylhydrazine.
Cyclization: The hydrazine derivative undergoes cyclization with 2-chloro-3-nitropyridine under basic conditions to form the triazolopyridine core.
Final Product: The final step involves purification and isolation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of various substituted triazolopyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a more potent candidate for drug development and other applications.
Eigenschaften
CAS-Nummer |
62051-90-5 |
|---|---|
Molekularformel |
C11H6F2N4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
3-(2,4-difluorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-4-10(8(13)6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H |
InChI-Schlüssel |
INTCQETXMUAQGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)






![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)



